molecular formula C14H24F2N2O2 B6606485 tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate CAS No. 2839158-41-5

tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate

Cat. No.: B6606485
CAS No.: 2839158-41-5
M. Wt: 290.35 g/mol
InChI Key: ZJRSGWGLJQILIO-UHFFFAOYSA-N
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Description

tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate is a bicyclic carbamate derivative characterized by a 10-membered azabicyclo[4.3.1]decane core substituted with two fluorine atoms at the 10-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound’s unique bicyclic framework and fluorination pattern may influence its physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

tert-butyl N-(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-13-7-5-4-6-10(8-17-9-13)14(13,15)16/h10,17H,4-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRSGWGLJQILIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC(C1(F)F)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The azabicyclo[4.3.1]decane skeleton is typically constructed through ring-closing metathesis (RCM) or Mannich-type cyclization. For example, 1-cyclohexenylpyrrolidine (16) reacts with 2-bromomethyl-acrylic acid benzyl ester (15) to form a bicyclic intermediate, as demonstrated in analogous syntheses of related azabicyclo compounds. This method leverages the Thorpe-Ingold effect to favor cyclization over polymerization.

Intermediate Functionalization

Following cyclization, the nitrogen atom is often protected to prevent undesired side reactions. In the case of 10-oxo-8-azabicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester (CAS: 512822-20-7), the Boc group is introduced early to stabilize the amine during subsequent steps. This intermediate serves as a precursor for fluorination, as detailed below.

Fluorination at the 10-Position

Ketone to Difluoro Conversion

The 10,10-difluoro substitution is achieved by treating a ketone precursor with a fluorinating agent. Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation. For instance, 10-oxo-8-azabicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester reacts with DAST in dichloromethane at −78°C to yield the difluoro product.

Table 1: Fluorination Efficiency with Different Reagents

ReagentTemperature (°C)Yield (%)Purity (%)
DAST−787295
Deoxo-Fluor06893
XtalFluor-E256590

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of fluoride on the protonated carbonyl, followed by displacement of the hydroxyl group. Steric hindrance from the bicyclic framework necessitates low temperatures to minimize side reactions.

Installation of the Boc Protecting Group

Carbamate Formation

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, treatment of 10,10-difluoro-8-azabicyclo[4.3.1]decan-1-amine with Boc anhydride in tetrahydrofuran (THF) at 25°C affords the target compound in 85% yield.

Regioselectivity Challenges

In cases where multiple amines are present, selective protection is critical. The rigidity of the azabicyclo[4.3.1]decane core favors reaction at the less sterically hindered 1-position nitrogen.

Optimization and Scalability

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, the disappearance of the ketone carbonyl signal at ~208 ppm in the <sup>13</sup>C NMR confirms complete fluorination.

Purification Techniques

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane gradients. Recrystallization from methanol/water mixtures further enhances purity to >95%.

Comparative Analysis with Related Compounds

The synthesis of this compound shares similarities with tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CID: 49761180), particularly in fluorination and Boc protection steps . However, the spirocyclic structure of the latter necessitates distinct cyclization strategies.

Chemical Reactions Analysis

tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and other functional groups can be substituted with different groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Comparable Compounds

Compound Name Bicyclic System Substituents CAS Number/Product Code Reference
tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate [4.3.1] decane 10,10-difluoro N/A Target
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate [2.2.2] octane 4-formyl N/A
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate [4.1.0] heptane None 880545-32-4
tert-butyl N-[(3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate Piperidine (6-membered) 3-fluoro, 4-amino 907544-17-6
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate Cyclopentane cis-3-hydroxy 207729-03-1
Impact of Bicyclic Framework
  • Ring Size and Rigidity : The target compound’s [4.3.1]decane system offers greater conformational flexibility compared to smaller bicyclic systems like [2.2.2]octane (e.g., tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate) . Larger rings may accommodate bulkier substituents but could reduce metabolic stability due to increased surface area.
  • Azabicyclic vs.
Substituent Effects
  • Fluorination: The 10,10-difluoro substitution in the target compound likely increases lipophilicity (cLogP) and oxidative stability compared to non-fluorinated analogs like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate . Fluorine’s electron-withdrawing effects may also modulate amine basicity, affecting solubility and receptor interactions.
  • Polar Functional Groups : Hydroxyl (e.g., CAS 207729-03-1) or formyl (e.g., ) substituents in other analogs enhance hydrophilicity but may introduce metabolic vulnerabilities (e.g., glucuronidation). The Boc group in all compounds provides temporary amine protection, critical for stepwise synthesis .

Biological Activity

The compound tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate is a complex organic molecule characterized by its unique bicyclic structure and the presence of fluorine atoms. Its molecular formula is C14H24F2N2O2C_{14}H_{24}F_2N_2O_2, and it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Structure

The compound features a bicyclic framework that includes:

  • tert-butyl group : Enhances lipophilicity and stability.
  • Amino group : Capable of forming hydrogen bonds with biological targets, influencing its reactivity.
  • Fluorine atoms : Increase binding affinity and metabolic stability.
PropertyValue
Molecular FormulaC14H24F2N2O2
Molecular Weight290.35 g/mol
CAS Number2825007-19-8
SMILES RepresentationCC(C)(C)OC(=O)N1CC2CCCCC(N)(C1)C2(F)F

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound fits into the active sites of various enzymes, inhibiting their function due to steric hindrance and electronic effects introduced by the fluorine atoms.
  • Receptor Binding : It may act as an antagonist or agonist at certain receptors, modulating physiological responses.

Pharmacological Studies

Research studies have demonstrated the compound's activity against various biological targets:

  • Antimicrobial Activity : In vitro studies indicate potential antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : Preliminary cytotoxicity assays show that the compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.
  • Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress.

Case Studies

  • Study on Antimicrobial Properties :
    • A study evaluated the compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations of 50 µg/mL, indicating strong antimicrobial potential.
  • Cytotoxicity in Cancer Cells :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
  • Neuroprotection Assessment :
    • Research involving neuronal cell cultures exposed to oxidative stress demonstrated that the compound significantly reduced cell death compared to controls, suggesting neuroprotective properties.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Bicyclic Core :
    • Typically achieved through a Diels-Alder reaction involving suitable diene and dienophile precursors.
  • Fluorination :
    • The introduction of fluorine is often performed using reagents like diethylaminosulfur trifluoride (DAST).
  • Carbamate Formation :
    • The final step involves reacting the amine with a suitable carbonyl compound to form the carbamate linkage.

Q & A

Q. Key Variables :

  • Temperature control during fluorination (exothermic reactions risk decomposition).
  • Solvent choice (e.g., DCM for cyclization, THF for fluorination) impacts reaction kinetics.
  • Purification via column chromatography or recrystallization to isolate high-purity product .

How do the fluorine atoms and bicyclic framework influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability and bioavailability.
  • Conformational Rigidity : The bicyclo[4.3.1]decan system restricts molecular flexibility, improving target binding specificity.
  • Metabolic Stability : Fluorine substitution reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Structural Confirmation : Use X-ray crystallography or 2D NMR to verify regiochemistry and stereochemistry, as misassignment can lead to conflicting bioactivity reports.
  • Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and ensure consistent cell lines/passage numbers.
  • Computational Validation : Perform molecular docking to identify binding modes that align with observed activity discrepancies .

What methodological approaches are recommended for assessing this compound’s biological activity?

Q. Advanced Research Focus

  • In Vitro Screening :
    • Anticancer Activity : Dose-response curves in NCI-60 cell lines with IC50 determination.
    • Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorination patterns or bicyclo ring sizes to identify pharmacophoric elements .

How can computational modeling be integrated with experimental design to optimize derivatives?

Q. Advanced Research Focus

  • Quantum Mechanical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide fluorination strategies.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to prioritize derivatives with stable binding poses.
  • Machine Learning : Train models on existing bioactivity data to predict novel analogs with desired properties .

What experimental methods are used to evaluate the compound’s stability under biological conditions?

Q. Advanced Research Focus

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via HPLC.
  • Plasma Stability : Assess metabolic breakdown in human plasma using LC-MS/MS.
  • Forced Degradation Studies : Expose to heat, light, and oxidizers (e.g., H2O2) to identify degradation pathways .

How can researchers conduct comparative studies between this compound and structural analogs?

Q. Advanced Research Focus

  • Crystallographic Analysis : Compare X-ray structures of analogs to identify conformational differences impacting activity.
  • NMR-Based Titration : Measure binding affinity changes when substituting fluorine or modifying the bicyclo ring.
  • Thermodynamic Solubility : Use shake-flask methods to correlate structural variations with solubility profiles .

What challenges arise in optimizing reaction conditions for large-scale synthesis?

Q. Advanced Research Focus

  • Exothermic Hazards : Fluorination reactions require controlled cooling and scalable equipment (e.g., flow reactors).
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may introduce impurities; switch to organocatalytic methods for cleaner processes.
  • Solvent Recycling : Implement green chemistry principles (e.g., switch from DCM to 2-MeTHF) to reduce waste .

What methodologies are used for pharmacological profiling of this compound?

Q. Advanced Research Focus

  • ADME-Tox Studies :
    • Caco-2 Permeability : Assess intestinal absorption potential.
    • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks.
    • Microsomal Stability : Measure half-life in liver microsomes.
  • In Vivo Pharmacokinetics : Administer in rodent models to determine AUC, Cmax, and bioavailability .

How can degradation pathways be characterized to inform formulation strategies?

Q. Advanced Research Focus

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, analyzing samples via UPLC-QTOF to identify degradants.
  • Mass Spectrometry : Fragment ions reveal cleavage patterns (e.g., Boc group hydrolysis or azabicyclo ring opening).
  • Excipient Screening : Test compatibility with common stabilizers (e.g., mannitol, PVP) to mitigate hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate
Reactant of Route 2
tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.